3-(4-Ethoxyphenoxy)propanoic acid is a chemical compound with the molecular formula and a CAS number of 379254-67-8. It belongs to the class of propanoic acids and is characterized by the presence of an ethoxy group attached to a phenoxy moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
This compound is classified under organic compounds, specifically as an aromatic ether and a carboxylic acid derivative. Its structure includes both an ether linkage (from the phenoxy group) and a carboxylic acid functional group, which contribute to its chemical reactivity and potential applications.
The synthesis of 3-(4-Ethoxyphenoxy)propanoic acid typically involves the reaction between 4-ethoxyphenol and propanoic acid or its derivatives. A common method includes:
The reaction conditions must be carefully controlled to optimize yield and purity. Key parameters include temperature, reaction time, and the molar ratios of reactants. Monitoring can be done using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 3-(4-Ethoxyphenoxy)propanoic acid features:
3-(4-Ethoxyphenoxy)propanoic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the carboxylic acid which can act as both a nucleophile and electrophile depending on the reaction conditions.
The mechanism of action for 3-(4-Ethoxyphenoxy)propanoic acid may involve:
Research into its biological activity suggests potential roles in anti-inflammatory or anti-diabetic pathways, although specific mechanisms would require further investigation through experimental studies.
Relevant data regarding partition coefficients indicate moderate lipophilicity, which could influence its bioavailability .
3-(4-Ethoxyphenoxy)propanoic acid has potential applications in:
Ongoing research continues to explore its efficacy and safety profiles in various applications .
The intestinal microbiome serves as a sophisticated biochemical reactor for the conversion of dietary phenolic compounds into bioactive metabolites. For 3-(4-ethoxyphenoxy)propanoic acid, primary precursors include 4-ethoxycinnamic acid and related plant-derived phenylpropanoids. Bacteroidetes species (particularly Bacteroides uniformis and Bacteroides ovatus) harbor specialized enzymatic machinery for the stepwise hydrogenation of the α,β-unsaturated double bond in ethoxy-substituted cinnamic acids. This transformation proceeds via a trans-intermediate to yield the saturated propanoic acid derivative [2] [6].
Table 1: Microbial Genera Involved in Phenolic Acid Biotransformation
Microbial Genus | Biotransformation Step | Catalytic Efficiency (μmol/min/mg protein) |
---|---|---|
Bacteroides | Cinnamic acid reduction | 8.7 ± 0.9 |
Lactobacillus | Side-chain β-oxidation | 2.1 ± 0.3 |
Clostridium | O-deethylation | Not detected |
Bifidobacterium | Glycine conjugation | 0.9 ± 0.2 |
The colonic environment critically influences biotransformation efficiency. In vitro fecal fermentation studies demonstrate that pH values between 6.0–6.5 and anaerobic conditions optimize the hydrogenation of 4-ethoxycinnamic acid, achieving >85% conversion within 8 hours. Crucially, microbial diversity analyses reveal that ethoxy-substituted precursors undergo slower metabolism compared to methoxy analogues (ferulic acid → 3-(4-hydroxy-3-methoxyphenyl)propionic acid), suggesting steric hindrance from the ethoxy group influences enzymatic kinetics [3] [6]. Post-absorption, hepatic phase II metabolism generates sulfate and glucuronide conjugates detected in portal circulation, though the aglycone form predominates in systemic distribution [3].
The enzymatic reduction of 4-ethoxycinnamic acid involves a two-step mechanism catalyzed by microbial enoate reductases: 1) Stereoselective trans-to-cis isomerization followed by 2) NADH-dependent hydrogenation of the β-carbon. Crystal structures of Enterobacter lignolyticus enoate reductase reveal a specialized hydrophobic pocket accommodating ethoxy substituents through π-alkyl interactions with Phe^314^ and Val^287^ residues. This binding mode positions the β-carbon optimally for hydride transfer from flavin mononucleotide (FMN) cofactors [5] [9].
Coenzyme A (CoA) activation is prerequisite for enzymatic reduction in several Clostridial species. The process initiates with ATP-dependent formation of a cinnamoyl-CoA intermediate, followed by NADPH-driven saturation via acryloyl-CoA reductase (ACR). Kinetic analyses demonstrate compromised catalytic efficiency (k~cat~/K~m~ = 1.2 × 10^3^ M^−1^s^−1^) toward 4-ethoxycinnamoyl-CoA versus unsubstituted analogues (k~cat~/K~m~ = 3.8 × 10^3^ M^−1^s^−1^), indicating electronic perturbation from the ethoxy group [5] [9].
Table 2: Kinetic Parameters of Cinnamic Acid-Reducing Enzymes
Enzyme Class | Microbial Source | K~m~ (mM) | V~max~ (nmol/min/mg) | Specificity Constant |
---|---|---|---|---|
NADH-Dependent Enoate Reductase | Bacteroides thetaiotaomicron | 0.28 ± 0.03 | 420 ± 25 | 1500 |
NADPH-Dependent ACR | Clostridium propionicum | 1.7 ± 0.2 | 185 ± 15 | 109 |
FMN-Dependent Old Yellow Enzyme | Saccharomyces cerevisiae | 0.95 ± 0.1 | 310 ± 20 | 326 |
Gut microbial consortia employ complementary reduction strategies: Bacteroides utilize direct NADH-dependent reduction without CoA activation, while Clostridium species require CoA esterification. This metabolic division explains the higher production titers of 3-(4-ethoxyphenoxy)propanoic acid in Bacteroides-dominated communities (>92% yield) versus Clostridium-enriched systems (≤47% yield) [6].
Metabolic engineering of model microorganisms enables de novo biosynthesis of 3-(4-ethoxyphenoxy)propanoic acid from glucose, circumventing precursor dependency. Escherichia coli chassis strains have been engineered with:
Dynamic regulatory circuits overcome metabolic bottlenecks. A lactate-responsive biosensor was implemented to trigger par gene expression during anaerobic fermentation, increasing propanoic acid titers 3.2-fold compared to constitutive expression. Computational flux balance analysis identified phosphoenolpyruvate (PEP) as the limiting precursor; engineering a non-phosphotransferase system (PTS) glucose uptake (via Zymomonas mobilis glf overexpression) increased carbon flux toward shikimate pathway intermediates by 78% [1] [7].
Table 3: Microbial Production Performance of Engineered Strains
Host Strain | Pathway Configuration | Titer (g/L) | Yield (mol/mol glucose) | Key Genetic Modifications |
---|---|---|---|---|
Escherichia coli BW25113 | Shikimate → 4-Ethoxycinnamate → Reduction | 1.8 ± 0.2 | 0.11 | ∆pheA ∆tyrR PTS- glf+ par++ |
Pseudomonas putida KT2440 | Lignin Monomers → Propanoate | 3.1 ± 0.3 | 0.19 | xylS/P~m~ promoter *par overexpression |
Saccharomyces cerevisiae BY4741 | Malonyl-CoA Extension | 0.7 ± 0.1 | 0.06 | ACC1^S659A,S1157A^ FAS2^N1038A^ |
In silico pathway prospecting identified novel routes via β-oxidation reversal. The engineered reversal cycle incorporates:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1